molecular formula C20H18FN3O2 B2846662 (3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone CAS No. 1020454-56-1

(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone

Cat. No.: B2846662
CAS No.: 1020454-56-1
M. Wt: 351.381
InChI Key: DZTZEFNRRAPAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3,4-dihydroisoquinolin-2(1H)-yl)(1-(4-fluorophenyl)-4-methoxy-1H-pyrazol-3-yl)methanone" is a complex organic molecule. It features a unique arrangement of functional groups that could impart interesting properties for various applications in the fields of chemistry, biology, medicine, and industry. This intricate compound merges multiple pharmacophore groups, which are crucial for binding to biological targets, potentially making it an active substance in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Assembly: : The synthesis of this compound typically begins with the construction of the core 3,4-dihydroisoquinoline unit. This can be achieved via Pictet-Spengler cyclization, using a suitable aldehyde and an amine derivative under acidic conditions.

  • Pyrazole Ring Formation: : The pyrazole ring can be synthesized separately through the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by methoxylation and introduction of the fluorophenyl group.

  • Coupling Reactions: : The two synthesized fragments are then coupled through a series of cross-coupling reactions, such as Suzuki or Sonogashira couplings, often requiring palladium-based catalysts and specific reaction conditions (e.g., inert atmosphere, specific solvents, and precise temperature control).

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial. This often involves the use of continuous flow reactors, high-throughput screening for catalysts, and solvent optimization to maximize yield and reduce production costs. Safety protocols and environmentally-friendly practices are also key considerations in industrial setups.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions at the isoquinoline or pyrazole rings, potentially forming N-oxides or other oxidized derivatives.

  • Reduction: : Reduction of the ketone group in the methanone moiety can yield alcohol derivatives.

  • Substitution: : The aromatic rings (fluorophenyl and isoquinoline) can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate.

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used for reduction reactions.

  • Substitution: : For electrophilic substitutions, reagents like bromine or chlorinating agents can be used, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : N-oxides of the nitrogen-containing rings.

  • Reduction: : Alcohol derivatives of the methanone group.

  • Substitution: : Halo-substituted derivatives on the aromatic rings.

Scientific Research Applications

This compound has significant potential across various scientific fields:

  • Chemistry: : As a building block for the synthesis of more complex molecules, potentially useful in the development of new materials or catalysts.

  • Biology: : Investigation of its interaction with biological macromolecules (proteins, DNA) for the development of new biochemical tools.

  • Medicine: : Potential pharmacological properties such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its structure suggests possible binding affinity to certain receptors or enzymes.

  • Industry: : Utilization in the design of specialty chemicals or advanced materials with specific functional properties.

Mechanism of Action

The compound may exert its effects through multiple pathways:

  • Binding to Receptors: : The fluorophenyl and pyrazole rings suggest potential binding to neurotransmitter receptors or enzymes involved in inflammation or cancer pathways.

  • Molecular Targets: : Isoquinoline derivatives are known for interacting with various biological targets, including DNA and proteins, which could explain its biological activities.

  • Pathways Involved: : Potential inhibition of specific signaling pathways (e.g., MAPK, JAK/STAT) involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • Isoquinoline Derivatives: : Compounds like berberine or papaverine, known for their pharmacological activities.

  • Pyrazole Derivatives: : Celecoxib, known for its anti-inflammatory properties.

  • Fluorophenyl Compounds: : Fluoxetine, an antidepressant that acts on serotonin receptors.

Uniqueness

This compound's uniqueness lies in the combination of the dihydroisoquinoline and fluorophenyl-pyrazole moieties, which may confer a distinctive set of biological activities and chemical properties. The interplay of these functional groups could lead to novel interactions with biological targets, making it a promising candidate for further research and development in medicinal chemistry and material science.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-methoxypyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-26-18-13-24(17-8-6-16(21)7-9-17)22-19(18)20(25)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTZEFNRRAPAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.